3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid - 1423182-25-5

3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Catalog Number: EVT-1668349
CAS Number: 1423182-25-5
Molecular Formula: C10H9N3O4
Molecular Weight: 235.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although a detailed synthesis route for 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is not explicitly provided in the provided literature, several related syntheses offer insights into its potential preparation. One plausible route involves the reaction of a suitably substituted pyrazole derivative with an appropriate electrophilic reagent to build the pyrimidine ring. For instance, similar pyrazolo[1,5-a]pyrimidines have been synthesized by reacting 5-aminopyrazoles with α,β-unsaturated nitriles [], β-ethoxy-α,β-unsaturated nitriles [], or 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione []. Subsequently, saponification of an ester group could yield the target compound.

Chemical Reactions Analysis

3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, with its two carboxylic acid functionalities, offers diverse reactivity. The carboxylic acid groups can undergo typical transformations such as esterification, amidation, and decarboxylation. The pyrazolo[1,5-a]pyrimidine core itself can participate in various reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions []. Specifically, the presence of the ethoxycarbonyl group at the 3-position could enable further functionalization through reactions like hydrolysis, reduction, or reactions with organometallic reagents.

7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives

  • Relevance: These compounds share the core pyrazolo[1,5-a]pyrimidine structure with 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. The key difference lies in the presence of a 7-oxo and 4,7-dihydro substitution in these derivatives, as opposed to the 7-carboxylic acid and 3-ethoxycarbonyl groups in the target compound. []

    Compound Description: Removing the carboxylic acid group from the 7-position of 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives, while modifying other substituents, yielded potent in vitro AII antagonists. Further modifications, like removing the carbonyl oxygen and repositioning the biphenyltetrazole substituent, were crucial for achieving oral activity. []

    Relevance: These compounds highlight the importance of the 7-position substituent for the biological activity of pyrazolo[1,5-a]pyrimidine derivatives, including 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. While the target compound possesses a carboxylic acid at the 7-position, exploring different substituents at this position, as seen in these related compounds, could offer insights into structure-activity relationships. []

    Compound Description: This series of compounds was synthesized to further enhance the in vitro and oral activities of pyrazolo[1,5-a]pyrimidine AII antagonists. Modifications were specifically targeted at the substituents of the 3- and 5-positions on the pyrazolo[1,5-a]pyrimidine scaffold. []

    Relevance: This group emphasizes the significance of the 3- and 5-positions for modulating the biological activity of pyrazolo[1,5-a]pyrimidines. The target compound, 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, already possesses an ethoxycarbonyl group at the 3-position. Studying analogs with variations at the 5-position could be valuable for understanding its contribution to activity. []

5-n-Butyl-7-(3,4,5-trimethoxybenzoylamino)pyrazolo[1,5-a]pyrimidine (OT-7100)

    Compound Description: OT-7100 is a pyrazolopyrimidine derivative investigated for its potential analgesic effects. It exhibited species-specific hepatotoxicity, primarily metabolized into a carboxylic acid derivative and 5-n-butyl-pyrazolo[1,5-a]pyrimidine (M-5) in humans and rats. []

5-n-Butyl-pyrazolo[1,5-a]pyrimidine (M-5)

    Compound Description: M-5 is a key metabolite of OT-7100 in humans and rats. In humans, it is further metabolized primarily by cytochrome P450 1A2 into M-23OH (3-hydroxy-5-n-butyl-pyrazolo[1,5-a]pyrimidine). M-5 exhibits species-specific metabolic activation, with human liver microsomes generating a reactive metabolite, a cysteine adduct derivative of M-23OH, more rapidly than rat liver microsomes. []

    Relevance: As a simplified analog of OT-7100 and a product of its metabolism, M-5 provides valuable insights into the metabolic pathways of pyrazolo[1,5-a]pyrimidines, including the target compound. The differences in metabolic activation between species underscore the importance of considering metabolic pathways when designing and studying analogs of 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. []

5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

    Compound Description: Synthesized from 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and dimethylamine, this compound demonstrated effective inhibitory activity against the proliferation of certain cancer cell lines. []

    Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine structure with 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. The presence of different substituents, such as a 5-(4-fluorophenyl) and 7-(trifluoromethyl) group, in contrast to the 3-ethoxycarbonyl and 7-carboxylic acid groups in the target compound, allows for comparing structure-activity relationships. Its anticancer activity suggests the potential of pyrazolo[1,5-a]pyrimidines as a scaffold for developing therapeutic agents. []

6-Ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines

    Compound Description: These compounds serve as precursors in the synthesis of 7-oxo-6-[pyrazol-3’(5’)-yl]-4,7-dihydropyrazolo [1,5-a]pyrimidines through a reaction with hydrazine hydrate in acetic acid. []

    Relevance: These compounds highlight the synthetic versatility of the pyrazolo[1,5-a]pyrimidine scaffold, offering potential synthetic routes for modifying 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. Specifically, the reaction with hydrazine hydrate could be explored as a method for introducing nitrogen-containing heterocycles onto the target compound, potentially yielding derivatives with interesting biological activities. []

7-Oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines

    Compound Description: These compounds are synthesized from 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines. Their structure was confirmed through NMR spectroscopy and X-ray diffraction analysis. []

    Relevance: These compounds showcase the possibility of creating fused heterocyclic systems incorporating the pyrazolo[1,5-a]pyrimidine core. This approach could be applied to 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, potentially leading to the development of new compounds with enhanced pharmacological profiles. []

7-(3,4-Dialkoxyphenyl)-pyrazolo[1,5-a]pyrimidine compounds

    Compound Description: This group of compounds is being investigated for their potential in treating or preventing arthritis, atopic dermatitis, tumors, and degenerative brain diseases. These compounds exhibit inhibitory activity against phosphodiesterase-4 (PDE-4). []

    Relevance: By showcasing the use of a 7-(3,4-dialkoxyphenyl) substituent on the pyrazolo[1,5-a]pyrimidine core, these compounds offer a structural comparison point for 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. Investigating the effects of introducing a 7-(3,4-dialkoxyphenyl) group to the target compound could be of interest, considering the potential therapeutic applications associated with this substitution pattern. []

5-Amino-1-B-cyanoethylpyrazoles

    Compound Description: These compounds are intermediates formed during the reaction of β-cyanoethylhydrazine with β-ethoxy-α,β-unsaturated nitriles. They can undergo cyclization to form pyrazolo[1,5-a]pyrimidine derivatives. []

    Relevance: These compounds demonstrate a synthetic route to constructing the pyrazolo[1,5-a]pyrimidine ring system. While 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid already possesses this core structure, understanding the synthetic pathways leading to its formation can provide valuable insights for developing new synthetic strategies for related compounds. []

5-Amino-6,7-dihydropyrazolo[1,5-a]pyrimidine derivative (6)

    Compound Description: This compound is formed by the cyclization of a 5-amino-1-B-cyanoethylpyrazole derivative. It can be further converted into the corresponding 7-oxo derivative. []

    Relevance: This compound exemplifies an intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines. Understanding the reactivity of such intermediates and their conversion into various derivatives is crucial for exploring the chemical space around 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid and identifying novel analogs. []

    Compound Description: These compounds are obtained by treating a specific 5-amino-1-B-cyanoethylpyrazole derivative with a 1% NaOH solution. []

    Relevance: These compounds, obtained through a distinct reaction pathway, highlight the sensitivity of pyrazolo[1,5-a]pyrimidine synthesis to reaction conditions. This observation underscores the importance of careful reaction optimization when synthesizing 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid and its analogs to achieve the desired product selectivity. []

Pyrazolo[3,4-d]-6(7H)-m-thiazinethione derivatives

    Compound Description: Formed by reacting certain 5-amino-1-B-cyanoethylpyrazoles with carbon disulfide, these compounds can be converted into pyrazolo[3,4-d]pyrimidine derivatives upon treatment with NaOH. []

    Relevance: These compounds demonstrate the feasibility of introducing sulfur-containing heterocycles into the pyrazolo[1,5-a]pyrimidine framework. This approach could be investigated as a potential modification strategy for 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, expanding the structural diversity and potentially uncovering new biological activities. []

Ethyl 1,5-diphenylpyrazole-4-carboxylate

    Compound Description: This compound is the decarboxylation product of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester. []

    Relevance: Although this compound differs significantly from the target compound, it highlights the reactivity of pyrazole carboxylic acid derivatives. Specifically, the decarboxylation reaction could be relevant for exploring the stability and potential degradation pathways of 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid under specific conditions. []

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one (3)

    Compound Description: This compound serves as a versatile precursor for synthesizing various pyrazolo[3,4-d]pyrimidin-4-one derivatives. It's prepared through the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, followed by a reaction with acetic anhydride. []

    Relevance: This compound demonstrates the utility of pyrazolo[3,4-d][1,3]oxazin-4-ones as building blocks for accessing diverse pyrazolo[3,4-d]pyrimidin-4-one derivatives. This synthetic strategy could be relevant for exploring structural modifications of the pyrimidine ring in 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. []

Pyrazolo[3,4-d]pyrimidin-4-ones

    Compound Description: Synthesized from 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1,3]oxazin-4-one, this class of compounds exhibits promising anticancer activity. Specifically, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one showed potent inhibitory activity against the MCF-7 human breast adenocarcinoma cell line. []

    Relevance: Though structurally distinct from the target compound, this class showcases the potential of pyrazolo-fused pyrimidinones as a scaffold for developing anticancer agents. Exploring similar modifications to the pyrimidine ring of 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid could be a worthwhile endeavor in medicinal chemistry research. []

4-Methyl-1-(S)-({5-[(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazin-6-ylmethyl)carbamoyl]pyrazolo[1,5-a]pyrimidine-7-carbonyl}amino)indan-5-carboxylic acid (1)

    Compound Description: This compound is a non-zinc binding, selective MMP-13 inhibitor studied for its potential as an intra-articular disease-modifying osteoarthritis drug (DMOAD). It exhibits long joint durability, effective cartilage penetration, minimal systemic exposure, and significant efficacy. []

    Relevance: This compound highlights the successful application of a pyrazolo[1,5-a]pyrimidine core structure in developing a potent and selective MMP-13 inhibitor. While structurally more complex than 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, it emphasizes the potential of this scaffold for medicinal chemistry exploration. Examining the specific structural features of this compound, such as the benzoxazinone moiety, could provide inspiration for future modifications of the target compound. []

5-Substituted 4-benzyloxycarbonylamino-3-pyrazolidinones

    Compound Description: These compounds are intermediates in synthesizing various 3-pyrazolidinone derivatives, including pyrazolo[1,2-a]pyrazole-based peptide analogs. []

    Relevance: While these compounds belong to a different class than the target compound, their synthesis highlights the versatility of pyrazole-based chemistry. This knowledge could be valuable when considering alternative synthetic approaches or modifications to the pyrazole ring of 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. []

Pyrazolo[1,2-a]pyrazole-based peptide analogs

    Compound Description: These compounds are peptidomimetics with potential therapeutic applications. They are prepared using polyfunctionalized 3-pyrazolidinones as intermediates. []

    Relevance: Despite being structurally different from 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid, these analogs exemplify the broader potential of pyrazole-containing compounds as scaffolds for developing peptidomimetics. This suggests that the target compound, with appropriate modifications, could potentially serve as a starting point for designing novel peptidomimetics. []

3-Amino-2-R-7-(R'-phenyl)-3H-thieno[2,3-d]pyrimidine-4-ones

    Compound Description: This group of compounds, featuring a thienopyrimidine core, has shown potential antidiabetic activity. Specifically, 3-amino-2-ethyl-7-(2-methoxyphenyl)-3H-thieno[2,3-d]pyrimidine-4-one exhibited promising results in reducing blood glucose, insulin, and lipid levels in a dexamethasone-induced diabetes model. []

    Relevance: Although these compounds belong to the thienopyrimidine class, their structural similarity to pyrazolo[1,5-a]pyrimidines, including the target compound, makes them relevant for comparison. The antidiabetic activity observed in this series could inspire investigations into the potential of 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid or its analogs as antidiabetic agents. []

Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates

    Compound Description: These compounds act as precursors in Sonogashira-type cross-coupling reactions to synthesize various alkynyl-substituted pyrazole derivatives, leading to diverse condensed pyrazoles like pyrano[4,3-c]pyrazol-4(1H)-ones and 4H-pyrazolo[4,3-c]pyridin-4-ones. []

    Relevance: These compounds highlight the utility of triflyloxy groups as leaving groups in palladium-catalyzed cross-coupling reactions for diversifying pyrazole scaffolds. This strategy could be applicable to 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. Introducing a triflyloxy group onto the pyrazolo[1,5-a]pyrimidine core could allow for incorporating various substituents through cross-coupling, potentially leading to the discovery of new analogs with improved properties. []

Esters of 4-formylpyrazole-3-carboxylic acids

    Compound Description: These compounds are versatile intermediates for synthesizing diverse pyrazole derivatives, including pyrazolo[4,3-d]pyrimidines, thieno[3,4-с]pyrazolones, pyrazolo[3,4-e][1,2,3]triazolo[1,5-а][1,3]diazepines, pyrazolo[3,4-d][1,3]oxazines, and hybrid systems. Notably, some derivatives have shown hypoglycemic, bactericidal, and antifungal activities. []

    Relevance: These compounds emphasize the value of 4-formylpyrazole-3-carboxylic acid esters as building blocks for creating diverse pyrazole-based structures, including those with potential therapeutic applications. While 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid differs in the fusion pattern of the pyrimidine ring, the synthetic strategies employed for these esters could provide valuable insights for modifying the target compound. []

7-Heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides

    Compound Description: This class of compounds represents a series of analogs where various heteroaryl groups are attached to the 7-position of the pyrazolo[1,5-a]pyrimidine-3-carboxamide core structure. [, ]

    Relevance: These compounds directly demonstrate the significance of modifying the 7-position substituent in pyrazolo[1,5-a]pyrimidine-3-carboxamides, which is analogous to the target compound 3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid. By exploring different heteroaryl substituents at this position, structure-activity relationships can be elucidated, potentially leading to analogs with improved potency, selectivity, or pharmacological properties. [, ]

Properties

CAS Number

1423182-25-5

Product Name

3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

IUPAC Name

3-ethoxycarbonylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Molecular Formula

C10H9N3O4

Molecular Weight

235.2 g/mol

InChI

InChI=1S/C10H9N3O4/c1-2-17-10(16)6-5-12-13-7(9(14)15)3-4-11-8(6)13/h3-5H,2H2,1H3,(H,14,15)

InChI Key

WQZHWQNQGATNGH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C2N=CC=C(N2N=C1)C(=O)O

Canonical SMILES

CCOC(=O)C1=C2N=CC=C(N2N=C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.